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Introduction: The iodolactonization of 3-alkynylthiophene-2-carboxylic acids is a robust and

efficient method for the synthesis of 4-iodo-7H-thieno[2,3-c]pyran-7-ones. This electrophilic

cyclization reaction proceeds under mild conditions and offers a direct route to iodine-

containing heterocyclic compounds, which are valuable intermediates for further

functionalization via cross-coupling reactions.[1][2][3] The protocol described herein utilizes

molecular iodine (I₂) as the iodine source and sodium bicarbonate (NaHCO₃) as a base in

acetonitrile (MeCN) to achieve a regioselective 6-endo-dig cyclization.[1][2][3] This method is

noted for its fair to excellent yields and its applicability to a range of substituted

alkynylthiophene substrates.[2]

Reaction Principle and Mechanism
The iodolactonization reaction is a powerful tool in organic synthesis for constructing lactones.

[4] The process is initiated by the electrophilic addition of iodine to the alkyne, forming a cyclic

iodonium ion intermediate. The carboxylate group, acting as an intramolecular nucleophile,

then attacks the more substituted carbon of the activated alkyne, leading to the formation of the

lactone ring in a regioselective manner.[2] The use of a base, such as sodium bicarbonate, is

crucial to buffer the hydrogen iodide (HI) that is generated during the reaction.[2][5] The

reaction with 3-alkynylthiophene-2-carboxylic acids specifically favors a 6-endo-dig cyclization

pathway.[1][2][3]
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Figure 1: Proposed mechanism for the iodolactonization of 3-alkynylthiophene-2-carboxylic

acids.

Quantitative Data Summary
The iodolactonization protocol has been successfully applied to various substituted 3-

alkynylthiophene-2-carboxylic acids, affording the corresponding 4-iodo-7H-thieno[2,3-c]pyran-

7-ones in good to excellent yields. The results are summarized in the table below.
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Entry R¹ R² Product Conditions Yield (%)

1 H Phenyl

4-Iodo-5-

phenyl-7H-

thieno[2,3-

c]pyran-7-one

I₂ (2 equiv.),

NaHCO₃ (2

equiv.),

MeCN, 25 °C,

2 h

96

2 H 4-Tolyl

4-Iodo-5-(4-

tolyl)-7H-

thieno[2,3-

c]pyran-7-one

I₂ (2 equiv.),

NaHCO₃ (2

equiv.),

MeCN, 25 °C,

2 h

92

3 H

4-

Methoxyphen

yl

4-Iodo-5-(4-

methoxyphen

yl)-7H-

thieno[2,3-

c]pyran-7-one

I₂ (2 equiv.),

NaHCO₃ (2

equiv.),

MeCN, 25 °C,

2 h

94

4 H n-Butyl

5-(n-Butyl)-4-

iodo-7H-

thieno[2,3-

c]pyran-7-one

I₂ (2 equiv.),

NaHCO₃ (2

equiv.),

MeCN, 25 °C,

2 h

85

5 Methyl Phenyl

4-Iodo-2-

methyl-5-

phenyl-7H-

thieno[2,3-

c]pyran-7-one

I₂ (3 equiv.),

NaHCO₃ (3

equiv.),

MeCN, 40 °C,

24 h

71

6 Methyl n-Butyl

5-(n-Butyl)-4-

iodo-2-

methyl-7H-

thieno[2,3-

c]pyran-7-one

I₂ (3 equiv.),

NaHCO₃ (3

equiv.),

MeCN, 40 °C,

24 h

65
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Data sourced from Mancuso, R., Novello, M., Russo, P., & Gabriele, B. (2020).

Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the

Synthesis of Fused Heterocycles.[1][2]

Experimental Protocol
This protocol provides a general procedure for the iodolactonization of a 3-alkynylthiophene-2-

carboxylic acid.

Materials:

3-Alkynylthiophene-2-carboxylic acid derivative (1.0 equiv.)

Molecular Iodine (I₂) (2.0 - 3.0 equiv.)

Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 equiv.)

Acetonitrile (MeCN), anhydrous

Saturated aqueous solution of Na₂S₂O₃

Saturated aqueous solution of NaCl (brine)

Anhydrous Na₂SO₄ or MgSO₄

Silica gel for column chromatography

Solvents for chromatography (e.g., n-hexane/ethyl acetate mixture)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Standard laboratory glassware for workup and purification
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Rotary evaporator

Procedure:

1. Setup

2. Add Reactants:
- 3-Alkynylthiophene-2-carboxylic acid

- NaHCO₃

- Anhydrous MeCN

3. Add Iodine (I₂)

4. Stir at 25-40 °C for 2-24 h

5. Quench with sat. Na₂S₂O₃ (aq)

6. Aqueous Workup:
- Extract with Ethyl Acetate

- Wash with Brine

7. Dry organic layer (Na₂SO₄) and concentrate

8. Purify via
Silica Gel Chromatography

9. Characterize Product
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Figure 2: General experimental workflow for the iodolactonization protocol.

Step-by-Step Method:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add

the 3-alkynylthiophene-2-carboxylic acid (1.0 equiv.) and sodium bicarbonate (2.0-3.0

equiv.).

Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask under an inert atmosphere.

The typical concentration is around 0.1 M with respect to the starting carboxylic acid.

Addition of Iodine: Add molecular iodine (I₂) (2.0-3.0 equiv.) to the suspension in one portion.

Reaction: Stir the reaction mixture at the appropriate temperature (typically 25 °C or 40 °C)

for the required time (2 to 24 hours). Monitor the reaction progress by thin-layer

chromatography (TLC).

Quenching: Upon completion, cool the reaction mixture to room temperature and quench by

adding a saturated aqueous solution of Na₂S₂O₃ to reduce the excess iodine. Stir until the

dark color of the iodine disappears.

Extraction: Remove the acetonitrile under reduced pressure using a rotary evaporator. Add

water to the residue and extract the aqueous phase with ethyl acetate (3 x volume of

aqueous phase).

Washing and Drying: Combine the organic layers and wash with a saturated aqueous

solution of NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of n-hexane/ethyl acetate) to afford the pure 4-

iodo-7H-thieno[2,3-c]pyran-7-one.

Characterization: Characterize the final product using standard analytical techniques (¹H

NMR, ¹³C NMR, HRMS, and IR spectroscopy).
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Safety Precautions:

Handle molecular iodine in a well-ventilated fume hood as it is corrosive and its vapors are

harmful.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Acetonitrile is flammable and toxic; handle with care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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